Superior Efficacy of Sucrosofate Potassium (SOS) vs. Sucralfate in Low‑Dose Reflux Oesophagitis Protection
In a rat reflux oesophagitis model, sucrose octasulfate (SOS, the active moiety of sucrosofate potassium) was directly compared with sucralfate at equivalent molar doses. SOS significantly reduced the pathological oesophageal lesion score compared to control and to sucralfate, particularly at the low dose of 3.6 µmol/kg [1].
| Evidence Dimension | Oesophageal pathology score (mean; 0=no lesion, 4=perforation) |
|---|---|
| Target Compound Data | SOS: 2.50, 0.63, 0.38, 0.00 at 1.8, 3.6, 7.2, 14.4 µmol/kg |
| Comparator Or Baseline | Sucralfate: 2.75, 2.00, 0.38, 0.50 at 1.8, 3.6, 7.2, 14.4 µmol/kg; Control: 3.14 |
| Quantified Difference | At 3.6 µmol/kg: SOS 0.63 vs. Sucralfate 2.00 (p < 0.01 vs. control for SOS only) |
| Conditions | Acetic acid-induced reflux oesophagitis in rats; drugs administered 10 min after ligation; n=8/group |
Why This Matters
This demonstrates that SOS provides quantitatively stronger mucosal protection at lower doses than sucralfate, enabling potentially lower dosing requirements and improved therapeutic index in reflux oesophagitis applications.
- [1] Saito Y, et al. A thin layer of sucrose octasulfate protects the oesophageal mucosal epithelium in reflux oesophagitis. Sci Rep. 2019;9:3559. doi:10.1038/s41598-019-39087-4 View Source
